![molecular formula C18H24N2OS B12545603 2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-heptyl-1,3,4-oxadiazole CAS No. 866623-20-3](/img/structure/B12545603.png)
2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-heptyl-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-heptyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing three heteroatoms: one oxygen and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-heptyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of an acylhydrazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as copper (II) oxide nanoparticles can enhance the efficiency of the reaction. Additionally, mechanochemical synthesis methods, which involve grinding the reactants together in the presence of a catalyst, offer an environmentally friendly alternative to traditional solvent-based methods.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-heptyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted oxadiazole derivatives.
Aplicaciones Científicas De Investigación
2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-heptyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-heptyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, enhancing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.
1,2,4-Oxadiazole: An isomer with different positioning of the nitrogen atoms in the ring.
1,3,4-Triazole: Contains three nitrogen atoms in the ring, offering different chemical properties.
Uniqueness
2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-heptyl-1,3,4-oxadiazole is unique due to its specific combination of functional groups and the presence of the ethenylphenyl and heptyl chains. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
866623-20-3 |
|---|---|
Fórmula molecular |
C18H24N2OS |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
2-[(4-ethenylphenyl)methylsulfanyl]-5-heptyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H24N2OS/c1-3-5-6-7-8-9-17-19-20-18(21-17)22-14-16-12-10-15(4-2)11-13-16/h4,10-13H,2-3,5-9,14H2,1H3 |
Clave InChI |
FFVZLJABWPFECH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=NN=C(O1)SCC2=CC=C(C=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(Methylazanediyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide}](/img/structure/B12545523.png)
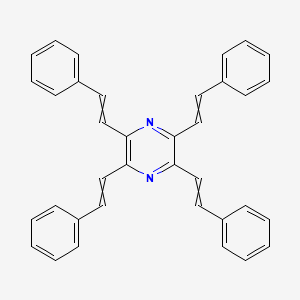
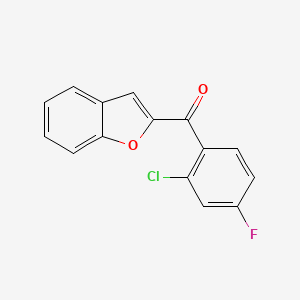
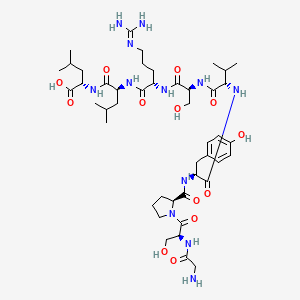




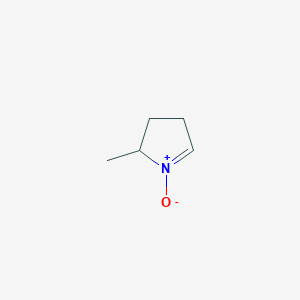
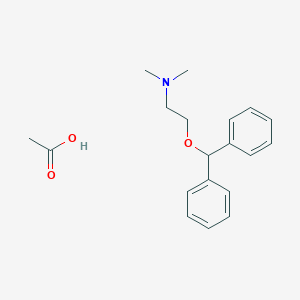
![2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol](/img/structure/B12545594.png)
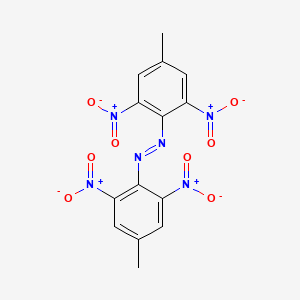
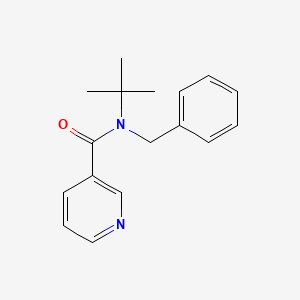
![4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide](/img/structure/B12545599.png)
